molecular formula C20H20ClN3O2S B2953611 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone CAS No. 886917-84-6

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone

Cat. No.: B2953611
CAS No.: 886917-84-6
M. Wt: 401.91
InChI Key: VMOCXUGMVLVHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . It has a molecular formula of C17H17ClN4O2S and a molecular weight of 376.86.


Synthesis Analysis

The synthesis of such compounds involves a multi-step procedure. The structures are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. The compound’s melting point can be determined using an Electro thermal-9100 instrument .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives : A study by Patel, Agravat, and Shaikh (2011) reported the synthesis of pyridine derivatives related to your compound of interest. These derivatives demonstrated variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

  • Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) synthesized novel triazole derivatives, including compounds with structures similar to the one you're interested in. These compounds were found to have good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Properties

  • Novel Benzodifuranyl Derivatives : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized derivatives that showed significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of compounds similar to your compound of interest (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activity

  • Thiazolopyrimidines Derived from Visnaginone and Khellinone : Research into the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, as conducted by Abu‐Hashem et al. (2020), revealed that these compounds have potential as anti-inflammatory and analgesic agents, with some showing high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).

  • Antitumor Activity of Thioxo-Thiadiazol Derivatives : Bhole and Bhusari (2011) synthesized compounds like (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone, which demonstrated inhibitory effects on a range of cancer cell lines, particularly leukemia, lung cancer, and renal cancer (Bhole & Bhusari, 2011).

Other Applications

  • Molecular Interaction Studies : Research by Shim et al. (2002) into the molecular interaction of antagonists with the CB1 cannabinoid receptor provides insights into the binding interactions and potential pharmacological applications of similar compounds (Shim et al., 2002).

  • Molecular Docking Studies : Karayel (2021) conducted a study on the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of benzimidazole derivatives, providing insights into the structural and functional aspects of similar compounds (Karayel, 2021).

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on increasing the biological activity of these compounds through various synthetic pathways and studying their potential applications in medicine .

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-13-16(21)6-7-17-18(13)22-20(27-17)24-10-8-23(9-11-24)19(25)14-4-3-5-15(12-14)26-2/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOCXUGMVLVHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.